
Dimethylcurcumin
Overview
Description
Dimethylcurcumin (DMC), a synthetic derivative of curcumin, is characterized by the addition of methyl groups to the parent structure, enhancing its stability and bioavailability. It has demonstrated potent anticancer, anti-inflammatory, and antioxidant activities across various preclinical models . Key applications include targeting androgen receptor (AR)-dependent cancers, such as castration-resistant prostate cancer, and mitigating oxidative stress in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxycurcumin can be synthesized through various synthetic routes. One common method involves the condensation of vanillin with acetone in the presence of a base, followed by methylation of the resulting product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the methylation step is often carried out using methyl iodide or dimethyl sulfate .
Industrial Production Methods: Industrial production of dimethoxycurcumin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography . The scalability of the synthesis process makes it feasible for commercial production and application in various industries.
Chemical Reactions Analysis
Types of Reactions: Dimethoxycurcumin undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dimethoxycurcumin, each with unique chemical and biological properties .
Scientific Research Applications
Introduction to Dimethylcurcumin
This compound (DiMC) is a synthetic derivative of curcumin, renowned for its enhanced bioavailability and therapeutic potential compared to its parent compound. This compound has garnered significant attention in the scientific community due to its diverse applications, particularly in oncology, where it exhibits promising anticancer properties. The following sections will explore the various applications of this compound, focusing on its mechanisms of action, pharmacokinetics, and case studies that illustrate its efficacy.
Anticancer Properties
This compound has been extensively studied for its anticancer effects across various types of cancer. Its mechanisms include:
- Induction of Apoptosis : DiMC has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors. For instance, studies indicate that DiMC can significantly inhibit the proliferation of breast cancer cells (MCF-7) and induce cell cycle arrest .
- Inhibition of Tumor Growth : In vivo studies demonstrated that DiMC effectively reduced tumor volume in models bearing human breast cancer when compared to curcumin. Notably, lower doses of DiMC resulted in greater tumor reduction than higher doses of curcumin .
- Targeting Androgen Receptors : DiMC enhances androgen receptor degradation, making it a potential treatment for prostate cancer. It has shown efficacy against castration-resistant prostate cancer by inhibiting cell proliferation and promoting apoptosis .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that are beneficial in treating conditions such as rheumatoid arthritis (RA). Research indicates that encapsulated DiMC can regulate inflammatory responses in active RA patients, addressing the challenges posed by curcumin's low solubility and rapid elimination .
Neuroprotective Effects
Emerging studies suggest that DiMC may offer neuroprotective benefits. Its antioxidant properties help mitigate oxidative stress, which is implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .
Cardiovascular Health
This compound has also been investigated for its cardiovascular protective effects. By modulating lipid profiles and reducing inflammation, DiMC may contribute to improved heart health and reduced risk factors associated with cardiovascular diseases .
Pharmacokinetics
This compound demonstrates superior pharmacokinetic properties compared to curcumin:
- Enhanced Bioavailability : The methylation process improves the stability and absorption of DiMC, leading to higher systemic availability after administration .
- Metabolic Stability : Studies reveal that DiMC is more resistant to phase II metabolism than curcumin, allowing it to remain active longer within the body .
The following table summarizes key pharmacokinetic characteristics:
Characteristic | Curcumin | This compound |
---|---|---|
Bioavailability | Low | High |
Metabolic Stability | Low | High |
Clearance Rate | Faster | Slower |
Induction of Apoptosis | Moderate | Strong |
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that DiMC not only induced cytotoxicity but also increased reactive oxygen species (ROS) levels, leading to enhanced pro-oxidative effects similar to curcumin but with greater potency .
Case Study 2: Prostate Cancer Management
In research focusing on prostate cancer, DiMC was found to significantly reduce tumor growth in xenograft models. The compound's ability to enhance androgen receptor degradation was crucial for its effectiveness against castration-resistant variants .
Case Study 3: Rheumatoid Arthritis
A clinical trial involving active RA patients demonstrated that liposomal formulations of this compound effectively regulated inflammatory markers and improved patient outcomes by overcoming the limitations associated with traditional curcumin therapies .
Mechanism of Action
The mechanism of action of dimethoxycurcumin involves multiple molecular targets and pathways:
Oxidative Stress: Dimethoxycurcumin exerts its effects by modulating oxidative stress and enhancing the activity of antioxidant enzymes.
Inflammatory Pathways: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Signal Transduction: It modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Comparison with Similar Compounds
Structural and Solubility Comparisons
DMC’s structural modifications distinguish it from natural curcuminoids and synthetic analogues (Table 1).
*DMC’s solubility varies with formulation (e.g., nanomicelles enhance solubility to ~25 μg/mL) .
Anticancer Activity
In Vitro Efficacy
- DMC vs. Curcumin : DMC exhibited superior cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀: 2.97 μM vs. >50 μM for curcumin) . In lung cancer (NCI-H460), DMC derivatives showed 2–3× higher intracellular uptake and anti-proliferative activity than curcumin .
- DMC vs. DiMC : DiMC demonstrated dual antioxidant/pro-oxidant activity, but DMC showed stronger AR degradation in prostate cancer (22Rv1 cells: 75% growth inhibition vs. 50% for DiMC) .
Mechanistic Insights
- AR Degradation : DMC (ASC-J9) degrades AR splice variants (AR3) and full-length AR (fAR), suppressing castration-resistant prostate tumor growth .
- GPR55 Activation : DMC activates GPR55 signaling (similar to curcumin), promoting Rho/Rock pathways in cancer cells .
Anti-Inflammatory and Antioxidant Activity
- Anti-Inflammatory: Dimethylaminomethyl-substituted DMC derivatives (e.g., compound 10) showed 71% inhibition of inflammation at 10 μM, outperforming curcumin (44%) .
- Antioxidant : Derivatives like 5a and 12a exhibited 2–3× higher radical scavenging activity than curcumin in H₂O₂-induced oxidative stress models .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : DMC derivatives (e.g., ethylene-carbonate-linked L-valine conjugates) demonstrated 5–10× higher plasma stability than curcumin .
- Nanomicelle Formulations: Co-loading DMC with resveratrol in Pluronic F127 nanomicelles increased bioavailability and reduced solvent consumption during HPLC analysis .
Key Research Findings and Discrepancies
- Contradictory Evidence : While most studies highlight DMC’s superior bioactivity, one machine learning model classified DMC as less active than curcumin in pancreatic cancer targets, possibly due to formulation-specific variability .
- Clinical Potential: Early-phase trials suggest DMC is safe at doses up to 12 g/day, but its efficacy in humans requires validation .
Biological Activity
Dimethylcurcumin (DMC), a synthetic derivative of curcumin, has gained attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and clinical implications.
Chemical Structure and Synthesis
This compound is characterized by the addition of two methyl groups at specific positions on the curcumin molecule. This modification enhances its stability and biological activity compared to natural curcumin. The synthesis of DMC typically involves the methylation of curcumin's hydroxyl groups, resulting in improved solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:
- Breast Cancer : DMC has shown enhanced cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Studies suggest that DMC induces apoptosis through mitochondrial pathways and autophagy mechanisms .
- Colon Cancer : In HCT-116 colon cancer cells, DMC demonstrated potent growth inhibition with an IC50 value of approximately 3.1 μM .
- Lung Cancer : The A549 lung cancer cell line also responded positively to DMC treatment, showcasing its broad-spectrum anticancer potential .
The mechanisms underlying the anticancer effects of this compound include:
- Reactive Oxygen Species (ROS) Production : DMC promotes ROS generation, leading to oxidative stress that triggers apoptosis in cancer cells .
- Androgen Receptor Degradation : As a novel anti-androgen, DMC enhances the degradation of androgen receptors, which is particularly relevant in prostate cancer treatment .
- Inhibition of NF-κB : DMC inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This effect is mediated through covalent adduction to IKKβ, an upstream kinase .
Anti-inflammatory Activity
This compound also exhibits notable anti-inflammatory properties:
- NF-κB Inhibition : In RAW264.7 macrophage cells, DMC significantly inhibited NF-κB activation with an IC50 value lower than that of curcumin, indicating its potential as an anti-inflammatory agent .
- Cyclooxygenase-2 (COX-2) Expression : While less potent than curcumin in inhibiting COX-2 expression, DMC still demonstrates anti-inflammatory effects at higher concentrations .
Case Studies
Several studies have explored the effects of this compound in clinical settings:
- Prostate Cancer Study : A clinical trial involving patients with castrate-recurrent prostate cancer showed that DMC (ASC-J9) effectively reduced tumor size and improved patient outcomes by targeting androgen receptor pathways .
- Breast Cancer Models : In vivo studies using mouse models indicated that DMC administration led to significant tumor regression in breast cancer xenografts, supporting its therapeutic potential .
Comparative Analysis of Biological Activities
Activity Type | This compound | Curcumin | Notes |
---|---|---|---|
Anticancer Activity | High | Moderate | Enhanced ROS production and apoptosis induction |
Anti-inflammatory | Moderate | High | Effective but requires higher doses than curcumin |
Androgen Receptor Degradation | High | Not Applicable | Novel mechanism for prostate cancer treatment |
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie dimethylcurcumin's role as an androgen receptor (AR) degradation enhancer?
this compound induces AR degradation via proteasomal pathways, as demonstrated in prostate cancer (PCa) cell lines (e.g., CWR22Rv1, C81, and C4-2). Methodologically, researchers use dose-dependent assays (5–10 μM) to track AR protein levels via Western blotting and quantify AR-targeted gene suppression (e.g., PSA, NKX3.1) using qPCR. In vivo validation involves xenograft models with intraperitoneal dosing (50–75 mg/kg) and immunohistochemical analysis of tumor AR and Ki67 expression .
Q. What experimental models are commonly used to evaluate this compound's anti-cancer efficacy in prostate cancer research?
Key models include:
- Cell-based assays : PC12/AR-112Q cells treated with this compound (5–10 μM) to assess AR aggregation and cell viability via Trypan blue staining .
- Xenograft models : Subcutaneous tumor implants in mice, with this compound administered intraperitoneally (50–75 mg/kg) to monitor tumor volume, AR degradation, and Ki67 proliferation markers .
- Castration-resistant PCa models : Evaluation of AR splice variants (AR3) and resistance mechanisms .
Q. How do researchers assess the dose-dependent effects of this compound in in vitro studies?
Dose-response curves are generated using concentrations ranging from 1–50 μM. Endpoints include:
- Cell proliferation via MTT assays (e.g., DHT-induced growth suppression in PCa cells) .
- AR degradation efficiency measured by Western blot .
- Transcriptional activity of AR targets via luciferase reporter assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound's bioactivity across different experimental models?
Contradictions (e.g., poor bioactivity in ML-predicted models vs. efficacy in AR degradation assays) require:
- Model-specific validation : Cross-testing in multiple cell lines (e.g., pancreatic vs. prostate cancer models) .
- Assay condition optimization : Variability in oxidant presence (e.g., H₂O₂) may alter DNA cleavage outcomes, necessitating controlled redox conditions .
- Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic results to identify context-dependent mechanisms .
Q. What methodological considerations are critical when investigating this compound's potential genotoxic effects in DNA cleavage assays?
- Redox environment : DNA cleavage by this compound increases under non-oxidizing conditions but plateaus with oxidants (e.g., 50 μM in vitro) .
- Dose titration : Use sub-cytotoxic concentrations (10–50 μM) to distinguish genotoxicity from general cell death .
- Comparative controls : Include curcumin as a reference compound to benchmark activity .
Q. What strategies optimize this compound's in vivo dosing regimens to balance efficacy and toxicity in preclinical models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution after intraperitoneal (50–75 mg/kg) or oral administration .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight changes in murine models .
- Dose fractionation : Test alternate-day dosing (e.g., 50 mg/kg every 48 hours) to reduce cumulative toxicity while maintaining AR degradation .
Q. How can computational approaches be integrated with experimental data to predict this compound's bioactivity and target interactions?
- QSAR modeling : Use molecular descriptors (e.g., LogP, polar surface area) and LASSO regression to predict AR-binding affinity .
- Docking simulations : Map this compound's interaction with AR ligand-binding domains (LBDs) using AutoDock Vina .
- Bioactivity validation : Cross-reference computational predictions with in vitro AR degradation assays to refine model accuracy .
Q. Methodological Best Practices
- Data reproducibility : Follow PRISMA guidelines for systematic reviews and pre-register experimental protocols to minimize bias .
- Statistical rigor : Consult biostatisticians for power analysis and multivariate regression models to address confounding variables .
- Ethical compliance : Adhere to institutional guidelines for animal welfare and clinical sample usage .
Properties
IUPAC Name |
1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGUKFHHNQMKJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.